Cas no 941940-60-9 (N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide)

N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide is a diamide derivative characterized by its distinct structural features, including a methoxyphenyl and nitrophenyl moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of pharmacologically active molecules. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its reactivity, making it suitable for further functionalization. Its well-defined molecular structure allows for precise modifications, facilitating research in targeted drug design and organic synthesis. The compound's stability under standard conditions ensures reliable handling and storage, supporting its utility in laboratory applications.
N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide structure
941940-60-9 structure
Product Name:N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide
CAS No:941940-60-9
MF:C16H15N3O5
MW:329.307403802872
CID:5501398
PubChem ID:7584712
Update Time:2025-08-05

N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • F2795-0035
    • N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide
    • N'-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)ethanediamide
    • N-[(3-methoxyphenyl)methyl]-N'-(4-nitrophenyl)oxamide
    • VU0499390-1
    • AKOS024467450
    • 941940-60-9
    • N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide
    • Inchi: 1S/C16H15N3O5/c1-24-14-4-2-3-11(9-14)10-17-15(20)16(21)18-12-5-7-13(8-6-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
    • InChI Key: XOAKINCGGQKMKW-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)CNC(C(NC1C=CC(=CC=1)[N+](=O)[O-])=O)=O

Computed Properties

  • Exact Mass: 329.10117059g/mol
  • Monoisotopic Mass: 329.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 113Ų

N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2795-0035-2μmol
N'-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)ethanediamide
941940-60-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2795-0035-5μmol
N'-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)ethanediamide
941940-60-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2795-0035-10μmol
N'-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)ethanediamide
941940-60-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2795-0035-20μmol
N'-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)ethanediamide
941940-60-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2795-0035-1mg
N'-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)ethanediamide
941940-60-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2795-0035-2mg
N'-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)ethanediamide
941940-60-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2795-0035-3mg
N'-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)ethanediamide
941940-60-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2795-0035-4mg
N'-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)ethanediamide
941940-60-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2795-0035-5mg
N'-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)ethanediamide
941940-60-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2795-0035-10mg
N'-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)ethanediamide
941940-60-9 90%+
10mg
$79.0 2023-05-16

Additional information on N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide

N'-(3-Methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide: A Comprehensive Overview

N'-(3-Methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide, also known by its CAS number 941940-60-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of ethanediamides, which are derivatives of ethanedioic acid, and exhibits a unique combination of functional groups that contribute to its diverse chemical properties. The molecule consists of a central ethanediamide backbone with two aromatic substituents: a 3-methoxyphenyl group and a 4-nitrophenyl group. These substituents play a crucial role in determining the compound's reactivity, solubility, and biological activity.

The synthesis of N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide involves a multi-step process that typically begins with the preparation of the corresponding diamine intermediate. This intermediate is then subjected to amidation reactions with appropriate carboxylic acids or their derivatives to form the desired ethanediamide structure. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic rings introduces steric and electronic effects that can influence the compound's behavior in various chemical reactions. Recent studies have explored the use of microwave-assisted synthesis techniques to optimize the reaction conditions, resulting in higher yields and shorter reaction times.

One of the most intriguing aspects of this compound is its potential application in drug discovery. The ethanediamide moiety is known to exhibit biological activity, particularly in modulating enzyme function and receptor interactions. For instance, research has shown that N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide can act as an inhibitor of certain proteases, which are enzymes involved in protein degradation. This property makes it a promising candidate for the development of therapeutic agents targeting diseases such as cancer, where protease activity plays a critical role.

In addition to its biological applications, this compound has also been investigated for its potential use in materials science. The combination of aromatic rings with electron-donating and withdrawing groups can impart unique electronic properties to the molecule, making it suitable for applications in organic electronics. Recent studies have explored the use of this compound as a component in organic field-effect transistors (OFETs), where it has demonstrated moderate charge carrier mobility. Furthermore, its ability to form self-assembled monolayers has been leveraged in surface modification techniques for enhancing the performance of sensors and catalytic systems.

The physical properties of N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide are also worth noting. Its melting point is reported to be around 210°C, indicating a relatively high thermal stability. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and dimethylformamide (DMF). These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From an environmental perspective, there is growing interest in understanding the fate and toxicity of this compound in aquatic ecosystems. Preliminary studies suggest that it undergoes slow degradation under aerobic conditions, with microbial activity playing a significant role in its biodegradation. However, further research is needed to assess its long-term impact on aquatic organisms and ecosystems.

In conclusion, N'-(3-methoxyphenyl)methyl-N-(4-nitrophenyl)ethanediamide (CAS No. 941940-60-9) is a versatile compound with potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is likely to remain an area of active investigation for years to come.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd